molecular formula C8H15N B14616725 N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine CAS No. 59013-20-6

N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine

Cat. No.: B14616725
CAS No.: 59013-20-6
M. Wt: 125.21 g/mol
InChI Key: AVOJXDWKFUXGRA-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine is an organic compound with the molecular formula C8H15N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes two methyl groups and a prop-2-en-1-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine can be achieved through various methods. One common approach involves the alkylation of dimethylamine with prop-2-en-1-yl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Dimethylamine and prop-2-en-1-yl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The dimethylamine is mixed with the prop-2-en-1-yl halide in a suitable solvent, such as ethanol or acetonitrile. The mixture is then heated to promote the alkylation reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with different functional groups.

Scientific Research Applications

N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-propyn-1-amine
  • N,N-Dimethyl propargylamine
  • N-(2-Propynyl)-N,N-dimethylamine

Uniqueness

N,2-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-amine is unique due to its specific structural configuration, which includes both methyl and prop-2-en-1-yl groups attached to the nitrogen atom. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

59013-20-6

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N,2-dimethyl-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C8H15N/c1-5-6-9(4)7-8(2)3/h5H,1-2,6-7H2,3-4H3

InChI Key

AVOJXDWKFUXGRA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(C)CC=C

Origin of Product

United States

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